4-Amino-1-pentanol-d4
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Overview
Description
4-Amino-1-pentanol-d4 is a deuterated analog of 4-aminopentanol, characterized by the presence of deuterium atoms at specific positions in its molecular structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-pentanol-d4 typically involves complex reactions that can include the use of Schiff base ligand formation, crotylboration, and various condensation reactions. For instance, Schiff base ligands have been synthesized and characterized, indicating the versatility of amino and hydroxyl functional groups in complex molecule synthesis. Stereoselective synthesis methods have also been developed for compounds with specific stereochemistry, showcasing the importance of precise molecular design in achieving desired chemical properties.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up laboratory synthesis techniques. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-pentanol-d4 undergoes various types of chemical reactions, including:
Condensation Reactions: Involving aldehydes and ketones.
Complexation Reactions: With metal ions to form complexes.
Nucleophilic Substitution Reactions: Due to the presence of amino and hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include aldehydes, ketones, and metal ions. Reaction conditions often involve controlled temperatures, pH levels, and the presence of catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions can vary, but they often include complex molecules with altered chemical and physical properties, making them suitable for various applications, such as ligands in metal complexation.
Scientific Research Applications
4-Amino-1-pentanol-d4 has several scientific research applications, including:
Chemistry: Used as an intermediate in chemical reactions and as a ligand in metal complexation.
Biology: Employed in isotope labeling studies to investigate metabolic pathways and pharmacokinetics of drugs.
Medicine: Potential therapeutic applications in the treatment of neurological disorders.
Industry: Utilized in the synthesis of complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 4-Amino-1-pentanol-d4 involves its interaction with specific molecular targets and pathways. Environmental factors, such as temperature, pH, and the presence of other substances, can significantly influence its action, efficacy, and stability. The compound’s pharmacokinetics and pharmacodynamics play a crucial role in determining its effects and therapeutic potential .
Comparison with Similar Compounds
4-Amino-1-pentanol-d4 can be compared with other similar compounds, such as:
4-Aminopentanol: The non-deuterated analog.
1-(Propylsulfanyl)pentan-2-ol: Structurally related and used as antimicrobial additives.
Schiff Base Ligands: Synthesized and characterized for their versatility in complex molecule synthesis.
The uniqueness of this compound lies in its deuterated structure, which provides distinct properties and advantages in isotope labeling and other research applications.
Properties
IUPAC Name |
4-amino-1,1,2,2-tetradeuteriopentan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO/c1-5(6)3-2-4-7/h5,7H,2-4,6H2,1H3/i2D2,4D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAXJUENAJXWFBX-BYUTVXSXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CC(C)N)C([2H])([2H])O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
107.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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